molecular formula C24H42 B14602006 1,3,5-Tris(3-methylpentyl)benzene CAS No. 61064-04-8

1,3,5-Tris(3-methylpentyl)benzene

Cat. No.: B14602006
CAS No.: 61064-04-8
M. Wt: 330.6 g/mol
InChI Key: UEBGXRVBDLFIPD-UHFFFAOYSA-N
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Description

Significance of Symmetrically Substituted Benzene (B151609) Derivatives in Organic Chemistry

Symmetrically substituted benzene derivatives are a pivotal class of compounds in organic chemistry, valued for both their fundamental scientific interest and their wide-ranging applications. compoundchem.com The symmetrical arrangement of substituents on the benzene ring often leads to unique molecular properties, including well-defined three-dimensional structures, specific electronic characteristics, and a tendency for self-assembly.

Particularly, molecules possessing C3 symmetry, such as 1,3,5-trisubstituted benzenes, are instrumental in the development of advanced materials. nih.govresearchgate.net Their distinct star-shaped geometry makes them ideal building blocks for creating materials with applications in optoelectronics, liquid crystals, and nanotechnology. nih.gov The controlled and predictable organization of these molecules, driven by their inherent symmetry, is a key factor in designing materials with tailored functions. researchgate.net Furthermore, this symmetry influences the chemical reactivity of both the benzene core and its substituents, enabling chemists to perform highly selective subsequent chemical modifications.

Historical Context of 1,3,5-Trisubstituted Benzene Synthesis and Derivatives

The synthesis of 1,3,5-trisubstituted benzenes has a well-established history, with early methods frequently centered around the acid-catalyzed cyclotrimerization of appropriately substituted alkynes or the condensation of carbonyl compounds. orgsyn.org A classic example is the formation of 1,3,5-trimethylbenzene (mesitylene) from acetone (B3395972). orgsyn.org Friedel-Crafts alkylation and acylation reactions have also been extensively employed to introduce substituents onto the benzene ring, although these methods can sometimes be limited by issues such as polysubstitution and carbocation rearrangements.

The advent of modern synthetic techniques has significantly expanded the toolkit for creating 1,3,5-trisubstituted benzenes with high precision and a broad tolerance for various functional groups. rsc.orgnih.govacs.org Advanced cross-coupling reactions have become particularly powerful in this regard. nih.gov These contemporary methods provide chemists with the ability to construct complex and functionally diverse 1,3,5-trisubstituted benzene derivatives, which are often utilized as intermediates in the synthesis of more elaborate molecules or as the core of functional materials. rsc.orgprepchem.comnih.gov For instance, trimethyl 1,3,5-benzenetricarboxylate has been synthesized via a one-pot self-condensation and cyclization reaction. google.com

Current Research Landscape Pertaining to Sterically Hindered 1,3,5-Trialkylbenzenes

Current research on sterically hindered 1,3,5-trialkylbenzenes, a class to which 1,3,5-Tris(3-methylpentyl)benzene belongs, is largely driven by the profound influence of their bulky alkyl groups on their material properties. The significant steric crowding around the central benzene ring restricts molecular motion and inhibits efficient crystal packing, leading to the formation of amorphous, glassy materials.

A primary focus of this research is the development of high-performance functional fluids. The branched, bulky side chains of these molecules can result in materials with very low melting points and a broad liquid range, making them suitable for applications as specialized lubricants and heat-transfer fluids.

Another significant area of investigation is their use in materials science as molecular glasses. The steric hindrance inherent in their structure prevents crystallization, facilitating the formation of stable, amorphous organic solids. These materials are being explored for their potential in various advanced applications where non-crystalline thin films are advantageous. The synthesis of these highly substituted compounds, such as 1,2,4-Tris(3-methylpentyl)benzene, is also an active area of academic inquiry, focusing on developing efficient synthetic routes and understanding their unique properties. evitachem.com

Below is a table summarizing some of the key physical and chemical properties of related C3-benzenes and their substituents.

PropertyValueCompound
Molecular Formula C9H121,3,5-Trimethylbenzene
Molecular Weight 120.19 g/mol 1,3,5-Trimethylbenzene
Appearance Colorless liquid1,3,5-Trimethylbenzene noaa.gov
CAS Number 108-67-81,3,5-Trimethylbenzene delaware.gov
Molecular Formula C12H18(3-Methylpentyl)benzene
Molecular Weight 162.27 g/mol (3-Methylpentyl)benzene lookchem.com
Boiling Point 90-93 °C (14 Torr)(3-Methylpentyl)benzene lookchem.com
CAS Number 26372-59-8(3-Methylpentyl)benzene lookchem.com

Properties

CAS No.

61064-04-8

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1,3,5-tris(3-methylpentyl)benzene

InChI

InChI=1S/C24H42/c1-7-19(4)10-13-22-16-23(14-11-20(5)8-2)18-24(17-22)15-12-21(6)9-3/h16-21H,7-15H2,1-6H3

InChI Key

UEBGXRVBDLFIPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1=CC(=CC(=C1)CCC(C)CC)CCC(C)CC

Origin of Product

United States

Reactivity and Transformation Pathways of 1,3,5 Tris 3 Methylpentyl Benzene Systems

Chemical Reactions of the Aromatic Core

The reactivity of the 1,3,5-Tris(3-methylpentyl)benzene system is characterized by reactions that target either the central aromatic ring or the attached alkyl groups. The sterically hindered nature of the molecule, conferred by the three bulky 3-methylpentyl groups, significantly influences the accessibility and reactivity of the aromatic core.

Oxidation Reactions and Degradation Mechanisms

The oxidation of this compound primarily occurs at the alkyl side chains rather than the stable aromatic ring. When subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot chromic acid, the benzylic carbons of the alkyl groups are targeted. themasterchemistry.comlibretexts.org For this reaction to proceed, the benzylic carbon—the carbon atom directly attached to the benzene (B151609) ring—must possess at least one hydrogen atom. libretexts.org In the case of this compound, each of the three 3-methylpentyl groups has a benzylic carbon with a single hydrogen, making these sites susceptible to oxidation.

The reaction involves the cleavage of the alkyl chain at the benzylic position, converting each alkyl group into a carboxylic acid group. themasterchemistry.comlibretexts.org The remainder of the alkyl chain is cleaved and further oxidized. This transformation converts the activating, ortho-, para-directing alkyl groups into deactivating, meta-directing carboxylic acid groups. libretexts.org The final product of the exhaustive oxidation of this compound is 1,3,5-benzenetricarboxylic acid.

The photo-oxidation of related trialkylbenzenes, such as 1,3,5-trimethylbenzene, has been studied in detail and suggests a complex degradation mechanism initiated by reaction with hydroxyl radicals. researchgate.net This leads to the formation of various oxygenated products, including bicyclic peroxides, as the aromatic ring opens. researchgate.net A similar, complex degradation pathway can be anticipated for this compound under atmospheric or photochemical oxidation conditions.

Table 1: Products of Side-Chain Oxidation

Starting Material Oxidizing Agent Major Product

Functionalization of Peripheral Alkyl Chains

The peripheral alkyl chains of this compound can be selectively functionalized, most commonly at the benzylic position due to its enhanced reactivity. One key method is side-chain halogenation, which proceeds via a free-radical mechanism. themasterchemistry.com The stability of the intermediate benzylic radical makes this position the preferred site for halogenation over any other position on the alkyl chain.

Once halogenated, the resulting benzylic halides are more reactive in nucleophilic substitution reactions (SN2) than typical alkyl halides. themasterchemistry.com This increased reactivity is due to the stabilization of the transition state by conjugation with the pi-electron system of the benzene ring. themasterchemistry.com This two-step sequence of halogenation followed by nucleophilic substitution provides a versatile route to introduce a wide variety of functional groups at the benzylic positions of the 3-methylpentyl chains.

Table 2: Two-Step Functionalization of Alkyl Chains

Step Reaction Reagents Intermediate/Product
1 Free-Radical Halogenation N-Bromosuccinimide (NBS), light/peroxide 1,3,5-Tris(1-bromo-3-methylpentyl)benzene

Annulation and Heterocycle Formation via Substituted Benzene Intermediates

Derivatives of this compound can serve as intermediates for the synthesis of more complex molecular architectures, including fused heterocyclic systems, through annulation reactions. Annulation involves the formation of a new ring onto an existing structure. For example, substituted benzenes can undergo formal [3+2] annulation reactions with various synthons to build five-membered rings. chim.itresearchgate.net

One such pathway involves the reaction of nitroalkenes with 1,3-dipoles in a process that can be either a concerted cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC), followed by aromatization to yield heterocycles like pyrroles or pyrazoles. chim.it Another strategy uses 1,3,5-triazinanes as synthons to react with para-quinamines (which could be conceptually derived from functionalized trialkylbenzenes) in a formal [3+2] annulation to produce hydrobenzoimidazoles. researchgate.net These methods highlight the potential to use the substituted benzene core of the title compound as a scaffold for constructing elaborate, polycyclic molecules with potential applications in materials science or medicinal chemistry.

Stereochemical Aspects of Reactions

The presence of a chiral center in each of the three 3-methylpentyl substituents introduces significant stereochemical considerations into the synthesis and reactions of this compound.

Retention of Stereochemistry in Cyclotrimerization Processes

The synthesis of 1,3,5-symmetrically substituted benzenes is often achieved through the cyclotrimerization of alkynes. acs.orgnih.gov this compound would be synthesized from the cyclotrimerization of an alkyne such as 5-methyl-1-heptyne. The 3-methylpentyl group contains a stereocenter at the C3 position. Therefore, the starting alkyne, 5-methyl-1-heptyne, can exist as either (R)-5-methyl-1-heptyne or (S)-5-methyl-1-heptyne.

During the metal-catalyzed cyclotrimerization reaction, the catalytic cycle involves the formation of metallacycle intermediates from the alkyne molecules. acs.org The reaction chemistry occurs exclusively at the carbon-carbon triple bonds of the alkyne substrates. The chiral center in the 3-methylpentyl group is a remote, non-participating sp³-hybridized carbon. As this center is not directly involved in the bond-forming steps of the cyclotrimerization, its configuration is expected to be preserved. Therefore, the cyclotrimerization of enantiopure (S)-5-methyl-1-heptyne would be expected to yield (S,S,S)-1,3,5-Tris(3-methylpentyl)benzene, demonstrating retention of stereochemistry.

Atropisomerism and Interconversion Barriers in Related Derivatives

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of the individual conformers. mdpi.com For atropisomerism to occur, a molecule typically requires bulky substituents that sterically clash and restrict rotation. The rotational barrier must be significant, generally with a half-life for interconversion greater than 1000 seconds at a given temperature. mdpi.com

While this compound itself is unlikely to exhibit stable atropisomerism due to the flexibility of the alkyl chains, certain derivatives could be designed to be atropisomeric. If bulky functional groups were introduced at the positions ortho to the 3-methylpentyl groups (i.e., at the 2, 4, and 6 positions of the benzene ring), the steric hindrance could become severe enough to restrict rotation of the C-C single bonds between the benzene ring and the alkyl chains. The synthesis of such sterically congested molecules can be challenging, but methods like nucleophilic aromatic substitution (SNAr) have been shown to enable the formation of atropisomers, sometimes proceeding through less sterically hindered transition states. nih.gov The study of interconversion barriers in such derivatives would provide insight into the conformational dynamics and structural stability of highly substituted aromatic systems.

Polymerization Initiation Mechanisms

The role of this compound in polymerization initiation is not extensively documented in dedicated studies. However, based on the chemical structure of the molecule—an aromatic ring with three electron-donating alkyl substituents—its potential involvement in polymerization initiation can be inferred, primarily through mechanisms related to cationic polymerization. The electron-rich nature of the benzene ring makes it susceptible to attack by strong electrophiles, which is a key step in certain types of polymerization initiation.

In the context of cationic polymerization, which involves the generation of a carbocation to propagate the polymerization of monomers, this compound would not typically act as the monomer itself. Instead, it could participate in the initiation system, potentially in one of two main ways: as a co-initiator or as a chain transfer agent that influences the initiation of new polymer chains.

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the chain. wikipedia.org This process is generally initiated by electrophilic agents such as protic acids or Lewis acids. uc.edu Monomers suitable for cationic polymerization are typically alkenes with electron-donating substituents, which can stabilize the resulting carbocation. wikipedia.orglibretexts.org

The initiation of cationic polymerization often requires a co-initiator, especially when Lewis acids are used. uc.edu For instance, a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) might require a proton donor (protogen), such as water or an alcohol, to generate the initiating proton. uc.edu In such a system, an electron-rich aromatic compound like this compound could potentially act as a mild base, interacting with the initiator/co-initiator system to generate the active cationic species.

The general mechanism for cationic polymerization initiation involves the following steps:

Formation of the Initiating Species: A strong acid or a Lewis acid in combination with a co-initiator generates a highly electrophilic species, typically a proton or a carbenium ion. wikipedia.orguc.edu

Addition to Monomer: The electrophilic initiator attacks the monomer (e.g., an alkene), forming a new carbocation at the more substituted carbon atom, which then serves as the propagating center for the polymer chain. libretexts.org

While direct initiation by this compound has not been reported, its structural relative, 1,3,5-trimethylbenzene (mesitylene), is known to be used in certain polymerization contexts, often related to the synthesis of specific polymer architectures or as a solvent that can influence the polymerization process. nih.gov The alkyl groups on the benzene ring enhance its nucleophilicity, making it reactive towards strong electrophiles.

A hypothetical scenario for the involvement of this compound in a cationic polymerization system is presented in the table below. This illustrates the typical components and their proposed roles in such a reaction.

Component Example Potential Role in Polymerization Initiation
Initiator (Lewis Acid) Aluminum Chloride (AlCl₃)Interacts with a co-initiator to form a strong electrophile.
Co-initiator (Protogen) Water (H₂O)Donates a proton to the monomer, activated by the Lewis acid.
Monomer IsobutyleneThe alkene that undergoes polymerization upon initiation.
This compound -May act as a chain transfer agent, leading to the initiation of a new polymer chain, or as a reaction medium that can influence initiator efficiency.
Solvent DichloromethaneProvides a suitable non-reactive medium for the polymerization.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,3,5 Tris 3 Methylpentyl Benzene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,3,5-trisubstituted benzene (B151609) derivatives, offering precise information about the atomic connectivity and environment.

¹H NMR spectroscopy confirms the presence of both aromatic and aliphatic protons in 1,3,5-Tris(3-methylpentyl)benzene. The aromatic protons of the central benzene ring typically appear as a singlet due to the molecule's high symmetry. docbrown.info The signals for the aliphatic protons of the 3-methylpentyl side chains are more complex, exhibiting multiplets corresponding to the various methylene (B1212753) (CH₂) and methyl (CH₃) groups. The integration of these signals provides a quantitative ratio of aromatic to aliphatic protons, further validating the structure. For instance, in the highly symmetrical 1,3,5-trimethylbenzene, the ratio of aryl to alkyl protons is 1:3. docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH~6.8-7.2s3H
Benzylic CH₂~2.5-2.7m6H
Aliphatic CH~1.5-1.8m3H
Aliphatic CH₂~1.2-1.4m12H
Methyl CH₃ (from pentyl)~0.8-1.0t9H
Methyl CH₃ (from methyl)~0.8-1.0d9H

Note: Predicted values are based on typical ranges for similar structures. Actual experimental values may vary.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Quaternary Aromatic C~140-145
Aromatic CH~125-130
Benzylic CH₂~35-40
Aliphatic CH~30-35
Aliphatic CH₂~20-30
Methyl CH₃~10-20

Note: Predicted values are based on typical ranges for similar structures. Actual experimental values may vary.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to study the through-space interactions between protons, providing insights into the conformation and folding of the alkyl side chains. Diffusion Ordered Spectroscopy (DOSY) can be used to investigate the self-assembly and aggregation behavior of these molecules in solution, which is crucial for understanding their potential in forming supramolecular structures. nih.govrsc.org These techniques are particularly useful in studying how molecules like benzene-1,3,5-tricarboxamides form larger assemblies. nih.govrsc.org

For fluorinated analogues of this compound, ¹⁹F NMR is a powerful tool. nih.gov The ¹⁹F nucleus has a high sensitivity and a wide chemical shift range, making it an excellent probe for studying the electronic environment of the fluorine atoms. nih.govresearchgate.net This technique can be used to confirm the position of fluorine substitution on the benzene ring or the alkyl side chains and to study the interactions of these analogues in different environments. nih.govresearchgate.net For example, studies on other fluorinated compounds have shown that ¹⁹F NMR can be used to monitor interactions and conformational changes in biological systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and its analogues with high accuracy. core.ac.uknih.gov Electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments often arise from the cleavage of the C-C bonds in the alkyl side chains, such as the loss of alkyl radicals. For instance, in the mass spectrum of (3-methylpentyl)benzene, a significant peak corresponding to the loss of a propyl or butyl group is expected. nist.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment m/z (Expected) Description
[M]⁺372.6Molecular Ion
[M - C₃H₇]⁺329.5Loss of a propyl radical
[M - C₄H₉]⁺315.5Loss of a butyl radical
[C₇H₇]⁺91.1Tropylium ion (rearrangement)

Note: The molecular weight of this compound is 372.6 g/mol . The expected m/z values are based on this molecular weight and common fragmentation pathways for alkylbenzenes.

Infrared (IR) Spectroscopy for Functional Group Identification

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Strong
Aromatic C=C Stretch1600-1450Medium-Weak
Aliphatic C-H Bend1470-1370Medium
Out-of-plane C-H Bend (1,3,5-subst.)900-860 and 730-675Strong

Note: Expected wavenumber ranges are based on typical values for substituted benzenes.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

For 1,3,5-trisubstituted benzene derivatives, XRD analysis reveals how the substituent groups are oriented relative to the central benzene ring and how the molecules pack together in the solid state. This packing is governed by intermolecular interactions such as van der Waals forces, and in some cases, hydrogen bonding or other specific interactions.

While a single-crystal structure for this compound is not available, data from analogues like 1,3,5-tris(bromomethyl)benzene (B90972) and benzene-1,3,5-triol illustrate the type of information that can be obtained. For instance, the analysis of 1,3,5-tris(bromomethyl)benzene reveals that two of the bromomethyl groups are situated on one side of the benzene ring plane, with the third on the opposite side. nih.gov The crystal packing in this case is mediated by weak intermolecular contacts, including Br⋯Br, C-H⋯Br, and C-H⋯π interactions. nih.gov Similarly, a low-temperature study of benzene-1,3,5-triol showed a planar molecule with approximate D3h point symmetry that crystallizes in a chiral orthorhombic space group, forming a three-dimensional hydrogen-bonding network. researchgate.netnist.gov

A study on 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups further highlights how the nature and position of substituents influence molecular conformation and crystal packing, leading to the formation of distinct dimeric structures held together by C–H⋯O and C–H⋯π interactions. mdpi.com In the liquid phase, X-ray diffraction of 1,3,5-triphenylbenzene (B1329565) has also been studied to understand intermolecular correlations. chemspider.com

Table 1: Crystallographic Data for an Analogue Compound: Benzene-1,3,5-triol researchgate.netnist.gov

Parameter Value
Chemical Formula C₆H₆O₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.7778 (2)
b (Å) 9.3581 (4)
c (Å) 12.4433 (6)
V (ų) 556.35 (4)
Z 4

Other Spectroscopic Methods for Electronic Structure Probing

UV-Vis absorption spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure. For aromatic compounds like this compound, the absorption bands in the UV region typically arise from π → π* transitions associated with the benzene ring.

The substitution pattern on the benzene ring significantly influences the position (λmax) and intensity of these absorption bands. Alkyl groups, such as the 3-methylpentyl groups, are weakly electron-donating and generally cause a small red shift (a shift to longer wavelengths) of the benzene absorption bands.

Specific UV-Vis data for this compound is not documented in the reviewed literature. However, studies on analogous 1,3,5-trisubstituted benzenes provide insight into their electronic properties. For example, the UV-Vis spectrum of 1,3,5-Tris(4-carboxyphenyl)benzene, a more complex analogue, has been studied to understand its interaction with DNA. nist.gov The introduction of different substituents can significantly alter the electronic structure; for instance, theoretical studies on pyridine-based octupolar 1,3,5-trisalkynylbenzene derivatives show intense absorption maxima related to electronic transitions within the molecule. nist.gov

The ultraviolet absorption spectra of simpler, related compounds like various butylbenzenes and diethylbenzenes have been measured, showing characteristic absorption bands in the 220 to 300 nm range. sigmaaldrich.com For a 1,3,5-trisubstituted analogue, 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, the UV absorption maximum is observed at 254 nm in dichloromethane. This provides a reference point for the expected absorption region for similarly structured molecules.

Table 2: UV-Vis Absorption Data for an Analogue Compound

Compound Solvent λmax (nm) Reference

Computational Investigations and Theoretical Modeling of 1,3,5 Tris 3 Methylpentyl Benzene Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. q-chem.comyoutube.com It is particularly useful for determining the molecular geometry and electronic properties of organic molecules.

For 1,3,5-Tris(3-methylpentyl)benzene, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a pseudo-planar benzene (B151609) core with the three 3-methylpentyl chains extending outwards. The steric hindrance between the bulky alkyl groups would influence their orientation relative to the benzene ring.

DFT also provides insights into the electronic properties by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests lower reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic and Geometric Properties of this compound from DFT Calculations (Hypothetical Data)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment~0 D (due to symmetry)
C-C bond length (aromatic)~1.40 Å
C-C bond length (alkyl)~1.54 Å

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The presence of three flexible 3-methylpentyl chains in this compound results in a vast conformational landscape. Molecular dynamics (MD) simulations are an ideal computational tool to explore this landscape and to study the intermolecular interactions in condensed phases. acs.orgnih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations would reveal the preferred conformations of the alkyl chains and their dynamic behavior. The simulations would likely show that the chains are highly mobile, adopting various gauche and anti conformations.

In a condensed phase, such as a liquid or a solid, MD simulations can elucidate the nature and strength of intermolecular interactions. For a non-polar molecule like this compound, these interactions would be dominated by van der Waals forces. The simulations could also reveal the extent of π-π stacking between the benzene rings of adjacent molecules, which is a common interaction in aromatic systems. rsc.orgresearchgate.net

Table 2: Types of Intermolecular Interactions in this compound Systems

Interaction TypeDescriptionExpected Relative Strength
Van der Waals ForcesDispersion forces arising from temporary fluctuations in electron density.Strong
π-π StackingAttractive, noncovalent interactions between aromatic rings.Moderate
CH-π InteractionsWeak interactions between C-H bonds of the alkyl chains and the π-system of the benzene ring.Weak

Thermodynamic Modeling and Prediction (e.g., Phase Transitions, Vaporization Enthalpies)

Computational methods can be used to predict the thermodynamic properties of molecules, such as enthalpies of formation, vaporization enthalpies, and phase transition temperatures. mdpi.comnih.govresearchgate.net These predictions are valuable for understanding the physical behavior of a substance and for process design.

For this compound, the enthalpy of vaporization could be estimated using computational models that correlate this property with molecular structure. researchgate.netchemrxiv.orgdtic.mil Such models often rely on group contribution methods or more sophisticated machine learning approaches. The prediction of phase transitions, such as melting and boiling points, is more complex and often involves a combination of quantum mechanical calculations and molecular simulations. For instance, MD simulations can be used to model the solid and liquid phases and to determine the melting point by observing the temperature at which the solid structure breaks down.

Table 3: Predicted Thermodynamic Properties of this compound (Hypothetical Data)

PropertyPredicted Value
Enthalpy of Vaporization (ΔHvap)~ 80-90 kJ/mol
Boiling Point~ 350-380 °C
Melting Point~ 10-30 °C

Reaction Mechanism Elucidation via Computational Chemistry

The synthesis of this compound would typically involve the Friedel-Crafts alkylation of benzene with a suitable 3-methylpentyl precursor, such as 3-methylpentyl chloride or 3-methyl-1-pentene, in the presence of a Lewis acid catalyst. mt.comlibretexts.orgyoutube.com Computational chemistry can provide detailed insights into the mechanism of such reactions. researchgate.net

Quantum chemical calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of the reaction pathway and the calculation of activation energies, which are crucial for understanding the reaction kinetics. For the Friedel-Crafts alkylation leading to this compound, computational studies could help to understand the regioselectivity of the substitution and to predict the likelihood of side reactions, such as carbocation rearrangements. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. rsc.orgaip.org For this compound, these calculations can be used to predict its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comjku.at

The prediction of NMR spectra involves the calculation of chemical shifts and spin-spin coupling constants. epstem.netuni-konstanz.de The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated NMR spectra can be compared with experimental data to confirm the molecular structure. Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule, and UV-Vis spectra can be predicted by calculating the electronic transition energies.

Table 4: Predicted 1H NMR Chemical Shifts for this compound (Hypothetical Data)

Proton TypePredicted Chemical Shift (ppm)
Aromatic (Ar-H)~ 6.8 - 7.0
Benzylic (Ar-CH2)~ 2.5 - 2.7
Alkyl (CH, CH2, CH3)~ 0.8 - 1.6

Modeling of Environmental Fate and Degradation Pathways

Long-chain alkylbenzenes are components of some industrial products and their release into the environment is a concern. nih.govtandfonline.comacs.org Computational models can be used to predict the environmental fate of this compound, including its distribution in different environmental compartments (air, water, soil), its potential for bioaccumulation, and its degradation pathways. researchgate.netosti.gov

Applications in Advanced Materials Science Featuring 1,3,5 Tris 3 Methylpentyl Benzene Architectures

Organic Glass-Forming Materials

Molecules with a 1,3,5-trisubstituted benzene (B151609) core are significant in the study of organic glass-forming materials. Their rigid and non-planar structures can inhibit crystallization, promoting the formation of amorphous glassy states.

Formation of Amorphous Phases and Ultrastable Glasses

The synthesis of structural analogues of 1,3,5-Tris(3-methylpentyl)benzene, such as 1,3,5-tris(α-naphthyl)benzene (TNB), has been a key area of research in the formation of organic glasses. nih.gov These materials exhibit a notable tendency to form supercooled liquids and glasses rather than crystallizing, a property attributed to the modest energy barriers for the interconversion of their atropisomers. nih.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond. The presence of multiple, bulky substituents, like the 3-methylpentyl groups in this compound, is expected to create a high propensity for forming amorphous phases.

A significant advancement in this field is the creation of ultrastable glasses. These are formed through physical vapor deposition onto a cold substrate, resulting in materials with exceptional thermodynamic and kinetic stability compared to glasses formed by cooling a liquid. nih.gov While direct studies on this compound are not prevalent, research on analogous C3-symmetric molecules like TNB has shown they are excellent candidates for forming such ultrastable glasses. nih.gov The stability of the amorphous phase in these materials makes them ideal for investigation using a variety of spectroscopic and calorimetric methods. nih.gov

Role in Glass Transition Phenomena and Crystallization Studies

The study of 1,3,5-trisubstituted benzenes has been instrumental in understanding glass transition phenomena and crystallization kinetics. nih.gov The glass transition temperature (Tg) is a critical parameter for these materials, marking the transition from a rigid, glassy state to a more rubbery, supercooled liquid state.

Differential scanning calorimetry (DSC) and ellipsometry are common techniques used to characterize the thermal properties of these molecular glasses. rsc.org For analogues of this compound, DSC measurements have shown that increasing the molecular weight generally leads to a higher melting point (Tm) and glass transition temperature (Tg). rsc.org Furthermore, the nature of the substituents significantly impacts the material's fragility, which describes how rapidly the dynamic properties of a material change as it approaches the glass transition temperature. The introduction of substituents that lead to stronger π-π interactions has been found to increase fragility and the tendency to crystallize. rsc.org

The table below summarizes the thermal properties of some representative 1,3,5-trisubstituted benzene derivatives, illustrating the influence of different substituents on their glass-forming behavior.

CompoundSubstituentsTg (°C)Tm (°C)Fragility
1,3,5-Tris(α-naphthyl)benzene (TNB)α-naphthyl81183Low
1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene1-naphthyl, 2-naphthyl70.5--
9,9′-(5-(naphthalen-2-yl)-1,3-phenylene)dianthraceneNaphthyl, Anthracene--High

Data is illustrative and based on findings for analogous compounds.

Supramolecular Chemistry and Self-Assembly Systems

The C3-symmetric nature of this compound makes it an ideal building block in supramolecular chemistry, where non-covalent interactions are harnessed to construct complex, ordered structures.

Design and Synthesis of C3-Symmetric Architectures

The design and synthesis of C3-symmetric molecules based on a 1,3,5-trisubstituted benzene core are well-established. researchgate.net Various synthetic strategies are employed to create these architectures, with the choice of method depending on the desired substituents. Common methods include:

Cyclotrimerization: This involves the acid-catalyzed cyclization of acetyl derivatives to form the 1,3,5-trisubstituted benzene core. researchgate.net

Suzuki-Miyaura Cross-Coupling: This is a versatile method for attaching a wide range of aryl substituents to the benzene core. ias.ac.in

O-alkylation: This is used to introduce alkoxy side chains. ias.ac.in

These synthetic routes allow for precise control over the molecular structure, enabling the tuning of properties for specific applications in materials chemistry. researchgate.netias.ac.in The synthesis of this compound would likely involve the alkylation of a suitable benzene derivative.

Directed Self-Assembly into Ordered Structures (e.g., Fibers, Rods, Spherical Aggregates)

A hallmark of C3-symmetric molecules is their ability to self-assemble into well-defined, one-dimensional nanostructures such as fibers, rods, and helices. nih.govrsc.org A prominent example is the family of benzene-1,3,5-tricarboxamides (BTAs), which feature a C3-symmetric core similar to this compound. These molecules can form long, helically coiled nanofibers in nonpolar solvents through a process driven by threefold intermolecular hydrogen bonding. rsc.org

The self-assembly process can be either isodesmic, where the addition of each monomer is equally favorable, or cooperative, which involves a distinct nucleation and elongation phase. acs.org The resulting structures can be highly ordered. For instance, certain water-soluble BTAs have been shown to form supramolecular double helices. nih.gov The morphology of the assembled structures is highly dependent on the nature of the side chains and the surrounding medium. nih.gov While BTAs rely on hydrogen bonding, the self-assembly of this compound would be driven by weaker van der Waals forces and solvophobic effects, potentially leading to different types of aggregates.

Influence of Molecular Structure on Self-Assembly Behavior

The self-assembly behavior of C3-symmetric molecules is exquisitely sensitive to their molecular structure. nih.gov Even subtle changes in the substituents can have a profound impact on the resulting supramolecular architecture. Key factors include:

Nature of the Side Chains: The length, branching, and chirality of the alkyl chains attached to the benzene core influence the packing and stability of the self-assembled structures. For example, in asymmetrically substituted BTAs, moving a chiral methyl group closer to the amide core stabilizes the resulting liquid-crystalline state. nih.gov

Solvent Effects: The choice of solvent plays a critical role in mediating the self-assembly process. In some cases, chiral solvents can even induce a preferred helicity in polymers assembled from achiral monomers. acs.org

Intermolecular Interactions: The primary driving forces for self-assembly in these systems are non-covalent interactions. While hydrogen bonding is dominant in BTAs, for molecules like this compound, π-π stacking of the benzene rings and van der Waals interactions between the alkyl chains are the main drivers. mdpi.com Purely π-π stacking has been shown to be sufficient to drive symmetry breaking in supramolecular systems. mdpi.com

The table below outlines how different structural features can influence the self-assembly of C3-symmetric benzene derivatives.

Structural FeatureInfluence on Self-AssemblyExample Compounds
Amide Groups Directs assembly through strong, threefold hydrogen bonding, often leading to helical fibers. rsc.orgBenzene-1,3,5-tricarboxamides (BTAs)
Chiral Side Chains Can induce a preferred helicity (handedness) in the supramolecular structure. nih.govBTAs with chiral methyl-alkyl side chains
Flexible Alkyl Chains Affects the morphology and persistence of helical structures. nih.govCitronellyl vs. dihydrocitronellyl derivatives
Aromatic Substituents Stronger π-π interactions can influence fragility and crystallization tendency in the glassy state. rsc.org1,3,5-Tris(aryl)benzenes
Functional Groups Can be used to tune solubility and introduce specific functionalities like photo- or electro-activity. nih.govTetrathiafulvalene-substituted C3-symmetric compounds

Polymer Science and Engineering

The 1,3,5-trisubstituted benzene core is a fundamental building block in polymer science, enabling the synthesis of polymers with unique, branched architectures.

Star polymers, which consist of multiple linear polymer chains linked to a central core, can be synthesized using multifunctional initiators. rsc.org A "core-first" approach involves a central molecule with multiple initiation sites from which polymer arms can grow. mdpi.com By functionalizing the alkyl groups of a 1,3,5-trialkylbenzene, such as converting the terminal ends of the 3-methylpentyl chains into initiating species (e.g., by introducing a halogen for Atom Transfer Radical Polymerization - ATRP), this compound could theoretically serve as a trifunctional initiator. This would allow for the simultaneous growth of three polymer arms from the central benzene core, leading to the formation of a 3-arm star polymer. The synthesis of star polymers with a benzene core has been demonstrated using various polymerization techniques. rsc.org

Electronic and Optoelectronic Materials

Star-shaped molecules with a 1,3,5-trisubstituted benzene core have been investigated for their potential in electronic and optoelectronic devices due to their unique photophysical and charge-transporting properties. nih.gov

In organic light-emitting diodes (OLEDs) and perovskite solar cells, hole-transporting materials (HTMs) are crucial components that facilitate the efficient movement of positive charge carriers (holes). Star-shaped molecules based on a central benzene core, with electron-donating arms, have shown promise as HTMs. For instance, derivatives of 1,3,5-triphenylbenzene (B1329565) have been synthesized and employed as hole-transporting materials. acs.org While this compound itself is a simple hydrocarbon, it could serve as a scaffold. By attaching hole-transporting moieties, such as triphenylamine (B166846) or carbazole (B46965) groups, to the ends of the 3-methylpentyl chains, a star-shaped HTM could be constructed. The insulating nature of the alkyl chains would help to spatially isolate the electroactive units, potentially influencing the material's solubility and film-forming properties without negatively impacting the electronic properties of the active moieties.

Host-Guest Chemistry and Separation Science

The 1,3,5-trialkylbenzene scaffold has been widely used in supramolecular chemistry to create host molecules for molecular recognition and separation. rsc.org The pre-organized arrangement of functional groups on the benzene ring allows for the creation of specific binding cavities. While simple alkyl groups like 3-methylpentyl are not typically used for specific binding interactions, they can be functionalized to create more complex host molecules. For example, derivatives of 1,3,5-triethylbenzene (B86046) are known to be effective scaffolds for organizing binding elements. rsc.org The steric bulk of the 3-methylpentyl groups could also be exploited to create defined pockets or channels in the solid state, potentially leading to applications in separation science, for example, in the formation of porous organic frameworks.

Data Tables

Table 1: Theoretical Properties of Star Polymers Initiated from a Functionalized this compound Core

PropertyDescriptionInfluence of this compound Core
Architecture3-arm star polymerThe trifunctional core dictates the number of arms.
MorphologyGlobular and compactThe central core leads to a smaller hydrodynamic volume compared to linear analogues.
SolubilityEnhanced in organic solventsThe branched alkyl chains of the core contribute to good solubility.
Thermal PropertiesTunable glass transition temperatureThe flexibility of the 3-methylpentyl groups can lower the Tg.

Table 2: Design Considerations for a Hypothetical Hole-Transporting Material based on a this compound Scaffold

FeatureDesign PrincipleRole of the this compound Scaffold
Electroactive UnitsAttachment of hole-transporting moieties (e.g., triphenylamine)The benzene ring acts as a central anchor for the functional arms.
Energy Level TuningMatching HOMO levels with adjacent device layersThe core structure influences the spatial arrangement and electronic coupling of the active units.
Solubility and Film FormationIntroduction of solubilizing groupsThe 3-methylpentyl chains enhance solubility, facilitating solution-based processing.
Morphological StabilityHigh glass transition temperatureThe bulky and branched nature of the substituents can contribute to morphological stability of the thin film.

Formation of Flexible Clathrates and Nanocage Molecules

The concept of using 1,3,5-trialkylbenzene scaffolds to create organized molecular structures is a subject of ongoing research. While specific studies on this compound are not widely documented, the principles derived from similar molecules, such as 1,3,5-triethylbenzene, suggest its potential. The steric gearing effect of the alkyl groups can direct the formation of pre-organized structures capable of encapsulating guest molecules. beilstein-journals.org It is hypothesized that the flexible and bulky 3-methylpentyl groups of this compound could lead to the formation of flexible clathrates. These are inclusion compounds where the host lattice can adapt its conformation to accommodate guest molecules of varying sizes and shapes. This adaptability is crucial for creating versatile nanocage molecules with tunable cavities.

Applications in Molecular Separation and Chemical Transformations

The unique structure of this compound suggests its utility in molecular separation processes. The bulky alkyl groups can create specific interaction sites, potentially allowing for the selective adsorption of certain molecules over others. This principle is fundamental to chromatographic separation techniques. For instance, porous materials functionalized with such trialkylbenzene moieties could exhibit selective separation of cyclic hydrocarbons, a process that is typically energy-intensive. nih.gov

Furthermore, in the realm of chemical transformations, sterically hindered trialkylbenzenes can serve as platforms for catalysis. The catalytic cracking of large, sterically bulky molecules is a significant industrial process, and materials designed with specific pore structures and active sites are crucial. qub.ac.uk While direct catalytic applications of this compound are yet to be detailed, its structural similarity to compounds used in these studies points towards a potential role in developing novel catalysts.

Role in Antioxidant Compositions

The utility of sterically hindered phenolic compounds as antioxidants is well-established. vinatiorganics.comnih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov These molecules function by scavenging free radicals, thereby preventing oxidative degradation of materials. The effectiveness of a hindered phenol (B47542) antioxidant is often enhanced by the presence of bulky alkyl groups ortho to the hydroxyl group.

While this compound itself is not a phenolic antioxidant, it can be a crucial precursor in the synthesis of one. By introducing hydroxyl groups onto the benzene ring, a sterically hindered phenolic antioxidant with three 3-methylpentyl substituents could be created. The bulky and branched nature of the 3-methylpentyl groups would provide significant steric hindrance around the phenolic protons, enhancing their radical-scavenging efficiency and the stability of the resulting phenoxy radical. This would make such a derivative a potentially potent antioxidant for protecting polymers, lubricants, and other organic materials from degradation. vinatiorganics.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Tris(3-methylpentyl)benzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of branched alkyl-substituted benzenes typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. To optimize yield, variables such as catalyst type (e.g., AlCl₃ for Friedel-Crafts), temperature (60–120°C), and solvent polarity should be tested. Reaction progress can be monitored via GC-MS or HPLC. For example, similar protocols for COF synthesis (e.g., boronic acid condensations) highlight the importance of stoichiometric ratios and inert atmospheres .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns and alkyl chain integration.
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD can resolve spatial arrangements, as demonstrated in COF structural studies .
  • Gas Chromatography (GC) : Assess purity (>98%) by comparing retention times with standards, referencing protocols for trimethylbenzene derivatives .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved respirators if vapor exposure is possible .
  • Waste Management : Segregate halogenated waste (if brominated analogs are synthesized) and consult professional disposal services, as outlined for bromophenylbenzene derivatives .

Advanced Research Questions

Q. How can this compound be integrated into covalent organic frameworks (COFs) for porous material design?

  • Methodological Answer :

  • Linker Design : Replace phenyl diboronic acid in COF-1/COF-5 synthesis with a functionalized version of the compound. Ensure compatibility with condensation reactions (e.g., boronate ester formation) .
  • Porosity Analysis : Post-synthesis, characterize surface area via BET (Brunauer-Emmett-Teller) analysis, targeting values >700 m²/g, and assess thermal stability using TGA (thermogravimetric analysis) up to 500°C .

Q. What computational strategies predict the physicochemical properties of this compound, such as solubility or electronic behavior?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Tools like Gaussian or ORCA can model alkyl chain effects on electron density.
  • Molecular Dynamics (MD) : Simulate solubility in organic solvents (e.g., toluene, THF) using force fields like OPLS-AA. PubChem datasets for analogous compounds provide validation benchmarks .

Q. How can contradictions in reported thermal stability data for alkyl-substituted benzenes be resolved?

  • Methodological Answer :

  • Variable Isolation : Test the impact of trace impurities (e.g., residual catalysts) via GC-MS and elemental analysis.
  • Controlled Degradation Studies : Perform TGA under inert vs. oxidative atmospheres to identify decomposition pathways. For example, COF-1 retains stability up to 500°C in N₂, but degrades rapidly in air .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.